Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate typically involves the cyclization of pyrrolidine derivatives or the cyclization of acyclic precursors . One common method involves the Dieckmann reaction, where pyrrolidine undergoes cyclization to form the desired compound . The reaction conditions often include the use of solvents such as methanol and catalysts like magnesium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate can be compared with other similar compounds, such as:
Pyrrolizidine Alkaloids: These compounds share a similar pyrrolizidine core structure and exhibit various biological activities.
Tetrahydro-1H-pyrrolizine-1,3(2H)-dione: This compound is synthesized from pyrrolidine and shares similar synthetic routes.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications .
Properties
IUPAC Name |
methyl 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-6-10(9)7-3-5-9/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKVVLPFLBBNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCN1CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327863 |
Source
|
Record name | Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117375-15-2 |
Source
|
Record name | Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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